METHYL 2-({[(2-OXOTHIOLAN-3-YL)CARBAMOYL]METHYL}SULFANYL)BENZOATE
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Overview
Description
Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiolane ring through a carbamoylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate typically involves multiple steps. One common route includes the reaction of 2-oxothiolane-3-carboxylic acid with methyl benzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers.
Scientific Research Applications
Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)acetate
- 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)acetic acid
Uniqueness
Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate is unique due to its benzoate ester moiety, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-13(17)9-4-2-3-5-11(9)21-8-12(16)15-10-6-7-20-14(10)18/h2-5,10H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVAHPJTCCMJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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